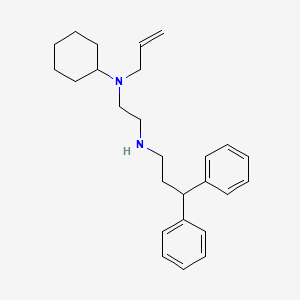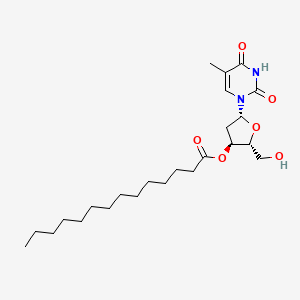
3'-O-Tetradecanoylthymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-Tetradecanoylthymidine is a chemical compound that belongs to the class of nucleoside analogs. It is characterized by the presence of a thymidine molecule esterified with a tetradecanoyl (myristoyl) group at the 3’ position. This modification imparts unique properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Tetradecanoylthymidine typically involves the esterification of thymidine with tetradecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: Industrial production of 3’-O-Tetradecanoylthymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
化学反应分析
Types of Reactions: 3’-O-Tetradecanoylthymidine undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield thymidine and tetradecanoic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the thymidine moiety.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Thymidine and tetradecanoic acid.
Oxidation: Ketones or aldehydes.
Substitution: Various substituted thymidine derivatives.
科学研究应用
3’-O-Tetradecanoylthymidine has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and nucleoside analogs.
Biology: Investigated for its potential role in modifying nucleic acid structures and functions.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the synthesis of specialized nucleoside analogs for pharmaceutical applications.
作用机制
The mechanism of action of 3’-O-Tetradecanoylthymidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The tetradecanoyl group enhances the compound’s lipophilicity, facilitating its cellular uptake. Once inside the cell, it can be incorporated into nucleic acids, disrupting normal cellular processes and leading to antiviral or anticancer effects.
相似化合物的比较
3’-O-Palmitoylthymidine: Similar structure with a palmitoyl group instead of a tetradecanoyl group.
3’-O-Stearoylthymidine: Contains a stearoyl group at the 3’ position.
3’-O-Myristoyluridine: Similar esterification but with uridine instead of thymidine.
Uniqueness: 3’-O-Tetradecanoylthymidine is unique due to its specific esterification with tetradecanoic acid, which imparts distinct physicochemical properties. Its specific lipophilicity and ability to incorporate into nucleic acids make it a valuable compound for research in nucleoside analogs and their applications.
属性
CAS 编号 |
830322-61-7 |
|---|---|
分子式 |
C24H40N2O6 |
分子量 |
452.6 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] tetradecanoate |
InChI |
InChI=1S/C24H40N2O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-22(28)32-19-15-21(31-20(19)17-27)26-16-18(2)23(29)25-24(26)30/h16,19-21,27H,3-15,17H2,1-2H3,(H,25,29,30)/t19-,20+,21+/m0/s1 |
InChI 键 |
LOTYXVCAXKQGIU-PWRODBHTSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)
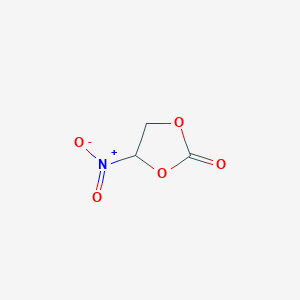
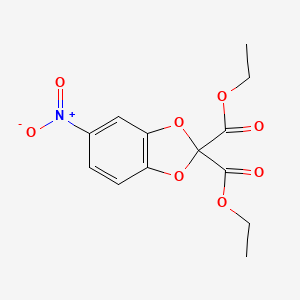
![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)

![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one](/img/structure/B14214388.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-](/img/structure/B14214396.png)
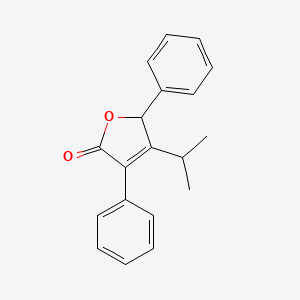
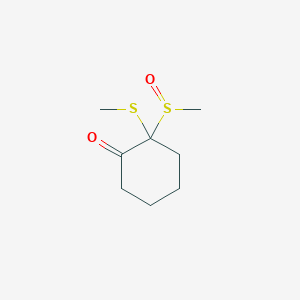
![2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14214407.png)
